Cas no 209224-91-9 (3-3-(Trifluoromethyl)phenyl-1h-pyrazol-5-ylamine)

209224-91-9 structure
Nombre del producto:3-3-(Trifluoromethyl)phenyl-1h-pyrazol-5-ylamine
Número CAS:209224-91-9
MF:C10H8F3N3
Megavatios:227.185832023621
MDL:MFCD04110829
CID:242101
PubChem ID:614845
3-3-(Trifluoromethyl)phenyl-1h-pyrazol-5-ylamine Propiedades químicas y físicas
Nombre e identificación
-
- 5-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine
- 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
- 5-(3-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine
- 5-[3-(trifluoromethyl)phenyl]- 1H-Pyrazol-3-amine
- 5-AMINO-3-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE
- 3-(3-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOL-5-AMINE
- CS-0213422
- SCHEMBL1914851
- HMS1442L07
- DA-0842
- 5-[3-(triluoromethyl)phenyl]-1H-pyrazol-3-amine
- EN300-1944571
- SR-01000634164-1
- Pyrazole-5-amine, 3-(3-trifluoromethylphenyl)-
- FT-0648479
- A815020
- 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine
- MFCD04110829
- 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine #
- CHEBI:195153
- AKOS000166741
- IDI1_015508
- 209224-91-9
- J-510558
- 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
- AB17527
- DTXSID20346770
- AT30418
- CCG-44321
- Maybridge3_004121
- DB-066373
- 3-3-(Trifluoromethyl)phenyl-1h-pyrazol-5-ylamine
-
- MDL: MFCD04110829
- Renchi: InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
- Clave inchi: UKCQZEKREUKMTN-UHFFFAOYSA-N
- Sonrisas: C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=N)NN2
Atributos calculados
- Calidad precisa: 227.06700
- Masa isotópica única: 227.06703175g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 2
- Complejidad: 244
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.4
- Superficie del Polo topológico: 54.7Ų
Propiedades experimentales
- Denso: 1.401
- Punto de fusión: 130-132°C
- Punto de ebullición: 425.1°C at 760 mmHg
- Punto de inflamación: 210.9°C
- índice de refracción: 1.562
- PSA: 54.70000
- Logp: 3.25890
3-3-(Trifluoromethyl)phenyl-1h-pyrazol-5-ylamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | DA-0842-100G |
3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl amine |
209224-91-9 | >95% | 100g |
£3638.00 | 2025-02-08 | |
Fluorochem | 217537-5g |
5-(3-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine |
209224-91-9 | 95% | 5g |
£445.00 | 2022-03-01 | |
Chemenu | CM188442-5g |
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine |
209224-91-9 | 95% | 5g |
$320 | 2021-08-05 | |
Key Organics Ltd | DA-0842-1MG |
3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl amine |
209224-91-9 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Apollo Scientific | PC8746-5g |
5-Amino-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole |
209224-91-9 | 5g |
£390.00 | 2024-05-25 | ||
TRC | T900463-50mg |
3-[3-(Trifluoromethyl)phenyl]-1h-pyrazol-5-ylamine |
209224-91-9 | 50mg |
$ 50.00 | 2022-06-02 | ||
Key Organics Ltd | DA-0842-10MG |
3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl amine |
209224-91-9 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | DA-0842-5G |
3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl amine |
209224-91-9 | >95% | 5g |
£291.00 | 2025-02-08 | |
Key Organics Ltd | DA-0842-10G |
3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl amine |
209224-91-9 | >95% | 10g |
£485.00 | 2025-02-08 | |
abcr | AB339427-1 g |
3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine; 95% |
209224-91-9 | 1g |
€194.60 | 2022-03-03 |
3-3-(Trifluoromethyl)phenyl-1h-pyrazol-5-ylamine Literatura relevante
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
209224-91-9 (3-3-(Trifluoromethyl)phenyl-1h-pyrazol-5-ylamine) Productos relacionados
- 933728-85-9(6-oxo-1-(pyridin-2-yl)methyl-1,6-dihydropyridine-3-carboxylic acid)
- 1354011-12-3([(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester)
- 2059993-24-5(6,8-dichloro-3-methylquinoline-2-carboxylic acid)
- 1443286-75-6(5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine)
- 2901065-71-0(1-Bromo-2-chloro-5-fluoro-3-isopropoxybenZene)
- 241815-93-0(2-(Tert-Butyl)-7-chloroquinazolin-4(1H)-one)
- 2138030-89-2(1,4-dimethyl-3-(2-methylcyclohexyl)-1H-pyrazol-5-amine)
- 930505-20-7(4-(4-bromophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 890633-97-3(4-(3-amino-1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopentagchromen-2-one)
- 106898-03-7(Butanedioic acid, fluoro-, 4-ethyl ester)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:209224-91-9)3-3-(Trifluoromethyl)phenyl-1h-pyrazol-5-ylamine

Pureza:99%/99%
Cantidad:5g/10g
Precio ($):292.0/488.0